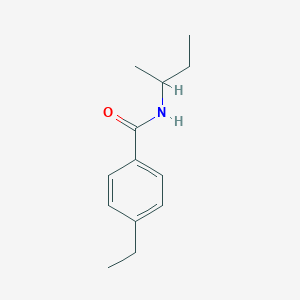![molecular formula C21H26ClN3O B501573 N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide CAS No. 890600-25-6](/img/structure/B501573.png)
N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide, commonly known as CDM-1, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicine. CDM-1 is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of CDM-1 is not fully understood, but it is believed to interact with various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It has been suggested that CDM-1 may act as a serotonin and/or norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
CDM-1 has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of inflammatory mediators, and the alteration of pain perception. It has also been shown to have a relatively low toxicity profile, with no significant adverse effects reported in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of CDM-1 is its relatively simple synthesis process, which allows for easy production in the laboratory. Additionally, its unique chemical structure and pharmacological properties make it a promising candidate for further investigation. However, one limitation of CDM-1 is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on CDM-1. One potential avenue is the investigation of its potential use as an analgesic agent, particularly in the treatment of neuropathic pain. Additionally, further studies may be conducted to elucidate its mechanism of action and to identify potential targets for therapeutic intervention. Finally, the development of more potent and selective derivatives of CDM-1 may be explored to improve its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of CDM-1 involves several steps, including the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to produce 5-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 2-(2,3-dimethylphenyl)ethylamine to form the corresponding amide. The amide is subsequently treated with piperazine in the presence of acetic anhydride, leading to the formation of CDM-1.
Scientific Research Applications
CDM-1 has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects. It has been investigated for its potential use in the treatment of various medical conditions, such as neuropathic pain, anxiety disorders, and depression.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-15-5-4-6-20(17(15)3)25-11-9-24(10-12-25)14-21(26)23-19-13-18(22)8-7-16(19)2/h4-8,13H,9-12,14H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKAWXTYKDGWHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethylbenzamide](/img/structure/B501491.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethylbenzamide](/img/structure/B501494.png)






![N-[2-(1-cyclohexen-1-yl)ethyl]-4-ethylbenzamide](/img/structure/B501511.png)
![N-[4-(acetylamino)phenyl]-4-ethylbenzamide](/img/structure/B501512.png)
